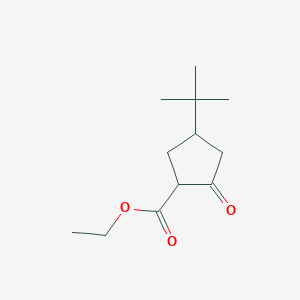

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

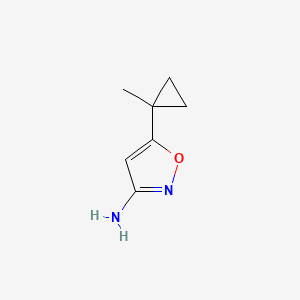

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is a chemical compound with the CAS Number: 37829-06-4 . It has a molecular weight of 212.29 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is ethyl 4-(tert-butyl)-2-oxocyclopentane-1-carboxylate . The InChI code is 1S/C12H20O3/c1-5-15-11(14)9-6-8(7-10(9)13)12(2,3)4/h8-9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Polymerization

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is involved in chemical processes that contribute significantly to polymer science. It has been found that similar ketoesters, when cleaved with sodium tert-butoxide, rapidly induce the polymerization of methyl methacrylate. This highlights its potential role in the reactivation of the pseudoterminated propagation centre in the anionic polymerization of methacrylates, a critical process in polymer production (Lochmann & Trekoval, 1981).

Catalysis and Organic Synthesis

In organic synthesis, ethyl 2-methyl-2,3-butadienoate, which shares a similar structure to this compound, undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This demonstrates the compound's relevance in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003).

Environmental Biodegradation

Regarding environmental science, the degradation and fate of related fuel oxygenates in the environment, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), have been extensively studied. These studies provide insights into the microbial degradation pathways and environmental fate of structurally similar compounds, highlighting the importance of understanding the environmental impact of such chemicals (Fayolle, Vandecasteele, & Monot, 2001).

Asymmetric Synthesis

This compound's structural analogs have been used in asymmetric hydrovinylation reactions, showcasing the ability to control regio- and stereoselectivity in synthetic organic chemistry. This is crucial for the development of enantioselective synthesis processes (Page & RajanBabu, 2012).

Advanced Material Synthesis

The synthesis and characterization of novel materials also benefit from the use of such compounds. For example, the synthesis of cyclic amino acid esters, including structures related to this compound, underpins the development of new materials with potential applications in biotechnology and material science (Moriguchi et al., 2014).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The compound is known to participate in certain chemical reactions. For instance, Ethyl 2-oxocyclopentanecarboxylate, a similar compound, participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . .

Action Environment

, which may influence its stability and efficacy under different environmental conditions.

Biochemische Analyse

Biochemical Properties

The available information suggests that it participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is not well defined. It is known to participate in oxidation reactions

Eigenschaften

IUPAC Name |

ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-5-15-11(14)9-6-8(7-10(9)13)12(2,3)4/h8-9H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXDASMHSYVCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CC1=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)

![1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2764091.png)

![2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile](/img/structure/B2764093.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide](/img/structure/B2764096.png)

![3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2764098.png)

![4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole](/img/structure/B2764099.png)

![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2764104.png)